Cas no 1894964-26-1 (methyl 2-hydroxy-2-(1-methyl-1H-indol-7-yl)acetate)

Methyl 2-hydroxy-2-(1-methyl-1H-indol-7-yl)acetate is a specialized ester derivative featuring both hydroxyl and indole functional groups. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of biologically active molecules, particularly those targeting indole-based pharmacophores. The presence of the hydroxyl group enhances reactivity for further functionalization, while the methyl ester moiety offers stability and synthetic flexibility. Its structural features make it suitable for applications in medicinal chemistry, such as the development of enzyme inhibitors or receptor modulators. The compound is typically handled under controlled conditions to preserve its integrity.
methyl 2-hydroxy-2-(1-methyl-1H-indol-7-yl)acetate structure
1894964-26-1 structure
Product name:methyl 2-hydroxy-2-(1-methyl-1H-indol-7-yl)acetate
CAS No:1894964-26-1
MF:C12H13NO3
MW:219.236523389816
CID:5982148
PubChem ID:117312083

methyl 2-hydroxy-2-(1-methyl-1H-indol-7-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-hydroxy-2-(1-methyl-1H-indol-7-yl)acetate
    • 1894964-26-1
    • EN300-1776050
    • Inchi: 1S/C12H13NO3/c1-13-7-6-8-4-3-5-9(10(8)13)11(14)12(15)16-2/h3-7,11,14H,1-2H3
    • InChI Key: ILFMELIBQPUNHU-UHFFFAOYSA-N
    • SMILES: OC(C(=O)OC)C1C=CC=C2C=CN(C)C=12

Computed Properties

  • Exact Mass: 219.08954328g/mol
  • Monoisotopic Mass: 219.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.5Ų
  • XLogP3: 1.2

methyl 2-hydroxy-2-(1-methyl-1H-indol-7-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1776050-0.1g
methyl 2-hydroxy-2-(1-methyl-1H-indol-7-yl)acetate
1894964-26-1
0.1g
$867.0 2023-09-20
Enamine
EN300-1776050-0.5g
methyl 2-hydroxy-2-(1-methyl-1H-indol-7-yl)acetate
1894964-26-1
0.5g
$946.0 2023-09-20
Enamine
EN300-1776050-10g
methyl 2-hydroxy-2-(1-methyl-1H-indol-7-yl)acetate
1894964-26-1
10g
$4236.0 2023-09-20
Enamine
EN300-1776050-1g
methyl 2-hydroxy-2-(1-methyl-1H-indol-7-yl)acetate
1894964-26-1
1g
$986.0 2023-09-20
Enamine
EN300-1776050-0.05g
methyl 2-hydroxy-2-(1-methyl-1H-indol-7-yl)acetate
1894964-26-1
0.05g
$827.0 2023-09-20
Enamine
EN300-1776050-5.0g
methyl 2-hydroxy-2-(1-methyl-1H-indol-7-yl)acetate
1894964-26-1
5g
$2858.0 2023-06-03
Enamine
EN300-1776050-0.25g
methyl 2-hydroxy-2-(1-methyl-1H-indol-7-yl)acetate
1894964-26-1
0.25g
$906.0 2023-09-20
Enamine
EN300-1776050-2.5g
methyl 2-hydroxy-2-(1-methyl-1H-indol-7-yl)acetate
1894964-26-1
2.5g
$1931.0 2023-09-20
Enamine
EN300-1776050-5g
methyl 2-hydroxy-2-(1-methyl-1H-indol-7-yl)acetate
1894964-26-1
5g
$2858.0 2023-09-20
Enamine
EN300-1776050-1.0g
methyl 2-hydroxy-2-(1-methyl-1H-indol-7-yl)acetate
1894964-26-1
1g
$986.0 2023-06-03

Additional information on methyl 2-hydroxy-2-(1-methyl-1H-indol-7-yl)acetate

Methyl 2-Hydroxy-2-(1-Methyl-1H-Indol-7-yl)acetate: A Comprehensive Overview

Methyl 2-hydroxy-2-(1-methyl-1H-indol-7-yl)acetate (CAS No. 1894964-26-1) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its distinct molecular structure, holds potential applications in various therapeutic areas due to its unique pharmacological properties.

The chemical structure of methyl 2-hydroxy-2-(1-methyl-1H-indol-7-yl)acetate is composed of a methyl ester group, a hydroxy group, and an indole moiety. The presence of the indole ring, a common feature in many biologically active molecules, contributes to its potential biological activities. The hydroxy and ester functionalities further enhance its reactivity and solubility, making it an attractive candidate for drug development.

Recent studies have highlighted the importance of indole derivatives in various biological processes. For instance, indole compounds have been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. The specific structure of methyl 2-hydroxy-2-(1-methyl-1H-indol-7-yl)acetate may confer additional benefits due to the combination of its functional groups. This makes it a promising lead compound for further investigation in drug discovery and development.

In the context of medicinal chemistry, methyl 2-hydroxy-2-(1-methyl-1H-indol-7-yl)acetate has been explored for its potential as a therapeutic agent. Research has indicated that this compound may have beneficial effects in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The indole moiety is known to interact with various receptors and enzymes involved in these conditions, potentially modulating their activity and providing neuroprotective effects.

Moreover, the hydroxy group in methyl 2-hydroxy-2-(1-methyl-1H-indol-7-yl)acetate can undergo various chemical modifications, allowing for the synthesis of analogs with enhanced pharmacological properties. These modifications can improve the compound's bioavailability, stability, and selectivity, making it more suitable for clinical applications.

The ester functionality in methyl 2-hydroxy-2-(1-methyl-1H-indol-7-yl)acetate also plays a crucial role in its biological activity. Ester groups are often used in drug design to improve the lipophilicity and permeability of compounds, facilitating their absorption and distribution within the body. This property is particularly important for drugs targeting the central nervous system (CNS), where crossing the blood-brain barrier is a significant challenge.

In addition to its potential therapeutic applications, methyl 2-hydroxy-2-(1-methyl-1H-indol-7-yl)acetate has been studied for its use as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules with diverse biological activities. Researchers have utilized this compound as a starting material to develop novel drugs and bioactive agents with improved efficacy and safety profiles.

The synthesis of methyl 2-hydroxy-2-(1-methyl-1H-indol-7-yl)acetate typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in synthetic methods have led to more efficient and environmentally friendly approaches for producing this compound on both laboratory and industrial scales.

In conclusion, methyl 2-hydroxy-2-(1-methyl-1H-indol-7-yi)acetate (CAS No. 1894964-26-1) is a multifaceted compound with significant potential in various scientific and medical fields. Its unique chemical structure and biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a crucial role in advancing our understanding of complex biological processes and developing innovative treatments for various diseases.

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